molecular formula C8H11NO2 B8784834 Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI)

Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI)

Cat. No.: B8784834
M. Wt: 153.18 g/mol
InChI Key: YPBVXSASFUASFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The compound’s structure features a methoxymethoxy group and a methyl group attached to the pyridine ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves multicomponent reactions, cycloadditions, and condensation reactions. One common method for preparing pyridine derivatives is the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia . For Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI), specific synthetic routes may include the use of methoxymethylation reagents and methylating agents under controlled conditions .

Industrial Production Methods: Industrial production of pyridine derivatives typically employs catalytic processes and continuous flow reactors to ensure high yields and purity. Magnetically recoverable nano-catalysts have been explored for their efficiency in synthesizing pyridine derivatives, offering advantages such as easy separation and reuse .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or substituted pyridine derivatives.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(methoxymethoxy)-2-methylpyridine

InChI

InChI=1S/C8H11NO2/c1-7-3-4-8(5-9-7)11-6-10-2/h3-5H,6H2,1-2H3

InChI Key

YPBVXSASFUASFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OCOC

Origin of Product

United States

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